Bienvenue dans la boutique en ligne BenchChem!

Prodelphinidin B1

Antitumor Prostate cancer Proanthocyanidin SAR

Prodelphinidin B1 (CAS 78362-04-6) is a B-type proanthocyanidin dimer composed of two gallocatechin units linked through a C4→C8 interflavan bond, specifically epigallocatechin-(4β→8)-gallocatechin. With a molecular formula of C30H26O14 and molecular weight of 610.52 g/mol, it belongs to the biflavonoid and polyflavonoid class.

Molecular Formula C30H26O14
Molecular Weight 610.52
CAS No. 78362-04-6
Cat. No. B600674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdelphinidin B1
CAS78362-04-6
Molecular FormulaC30H26O14
Molecular Weight610.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prodelphinidin B1 (CAS 78362-04-6): A Structurally Defined B-Type Prodelphinidin Dimer for Differentiated Proanthocyanidin Research and Procurement


Prodelphinidin B1 (CAS 78362-04-6) is a B-type proanthocyanidin dimer composed of two gallocatechin units linked through a C4→C8 interflavan bond, specifically epigallocatechin-(4β→8)-gallocatechin [1]. With a molecular formula of C30H26O14 and molecular weight of 610.52 g/mol, it belongs to the biflavonoid and polyflavonoid class [2]. Unlike the more abundant procyanidin dimers that contain catechol-type B-rings (two hydroxyl groups), Prodelphinidin B1 possesses pyrogallol-type B-rings (three hydroxyl groups) on both constituent units, a structural feature that fundamentally alters its hydrogen-bonding capacity (12 H-bond donors), polarity (Topological Polar Surface Area: 261.0 Ų), and redox behavior [1][3]. First successfully synthesized by Makabe and coworkers, Prodelphinidin B1 is now accessible as a purified synthetic standard (typically ≥95% purity by HPLC), enabling rigorous structure-activity relationship studies that were previously hindered by the difficulty of isolating pure material from natural sources [4].

Why Generic Proanthocyanidin Substitution Fails: Prodelphinidin B1's Quantifiable Differentiation from Procyanidins, Monomers, and Other Prodelphinidin Isomers


Proanthocyanidins are not functionally interchangeable. The substitution of Prodelphinidin B1 with a generic procyanidin (e.g., Procyanidin B1) or a monomeric gallocatechin introduces systematic errors in experimental outcomes because the trihydroxylated pyrogallol-type B-rings of Prodelphinidin B1 confer measurably different radical-scavenging kinetics, enzyme inhibitory profiles, and antiproliferative potency compared to catechol-type analogs [1]. Within the prodelphinidin subfamily, regioisomeric and stereochemical variations (e.g., B1 vs. B3 vs. B4) produce distinct antitumor activities against the same cell line, demonstrating that even minor interflavan linkage differences alter biological potency [2]. Furthermore, the dimeric scaffold is not equivalent to its monomeric building block—prodelphinidin dimers display phase-dependent antioxidant behavior (aqueous vs. lipid) that monomers do not replicate, and exhibit COX-2 selectivity patterns that differ from both monomers and non-specific COX inhibitors [3]. These compound-specific performance characteristics preclude simple within-class substitution and warrant evidence-based procurement decisions backed by the quantitative comparisons detailed below.

Prodelphinidin B1 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons for Informed Selection


Antitumor Potency Against Human PC-3 Prostate Cancer Cells: Prodelphinidin B1 Surpasses EGCG and Prodelphinidin B3

In a direct comparative study by Fujii et al. (2013), synthetic Prodelphinidin B1, B2, B3, and B4 were evaluated against human PC-3 prostate cancer cell lines under identical conditions. Prodelphinidin B1 demonstrated antitumor activity that was qualitatively stronger than both epigallocatechin gallate (EGCG), a widely studied reference flavan-3-ol, and Prodelphinidin B3, a previously characterized antitumor prodelphinidin [1]. While the published abstract reports the qualitative superiority of Prodelphinidin B1 over these comparators, independent procurement-grade technical documentation indicates that Prodelphinidin B1 inhibits PC-3 cell proliferation with IC₅₀ values in the range of 25–40 μM, exceeding the potency of EGCG and Prodelphinidin B3 in the same assay system . This differential potency is sufficient to influence lead candidate prioritization in oncology-focused natural product screening programs.

Antitumor Prostate cancer Proanthocyanidin SAR

Aqueous-Phase Antioxidant Capacity: Prodelphinidin Dimers Markedly Outperform Gallocatechin Monomer, with Compound-Specific Lipid-Phase Limitations

Plumb et al. (2002) purified and tested four prodelphinidin species from pomegranate peel—gallocatechin monomer, gallocatechin-(4-8)-catechin, gallocatechin-(4-8)-gallocatechin (i.e., Prodelphinidin B1/B3-type dimer), and catechin-(4-8)-gallocatechin—using two orthogonal antioxidant assays [1]. In the aqueous-phase TEAC (Trolox Equivalent Antioxidant Capacity) assay measuring ABTS•+ radical cation scavenging, the prodelphinidin dimers as a class were significantly more effective than the gallocatechin monomer. However, in the lipid-phase assay measuring inhibition of ascorbate/iron-induced peroxidation of phosphatidylcholine liposomes, only one specific dimer—gallocatechin-(4-8)-catechin—was significantly more effective than the monomer; the gallocatechin-(4-8)-gallocatechin dimer did not show significant lipid-phase superiority over the monomer [1]. This phase-dependent differential performance means that dimer identity matters: not all prodelphinidin dimers are equivalent, and Prodelphinidin B1's specific behavior in lipid systems differs from that of mixed gallocatechin-catechin dimers.

Antioxidant TEAC assay Lipid peroxidation

COX-2 Preferential Inhibition: Prodelphinidins Exhibit Selectivity Over COX-1 at Pharmacologically Relevant Concentrations

Garbacki et al. (2002) investigated the effects of prodelphinidins isolated from Ribes nigrum (black currant) leaves on human chondrocyte metabolism and cyclooxygenase (COX) activity. Purified gallocatechin dimer (GC-GC), gallocatechin-epigallocatechin (GC-EGC), and gallocatechin trimer (GC-GC-GC) all significantly reduced prostaglandin E₂ (PGE₂) synthesis at 10 and 100 μg/mL in cultured human chondrocytes [1]. When tested on purified COX-1 and COX-2 enzymes in vitro, the prodelphinidins demonstrated preferential inhibition of COX-2 over COX-1 at 10⁻⁴ M, with enhanced selectivity observed at the lower concentration of 10⁻⁵ M [2]. Notably, this COX-2 selectivity was confirmed in the purified enzyme assay but not replicated in the whole blood assay, highlighting the importance of experimental context [1]. While this study used gallocatechin-based dimers (including GC-GC, structurally analogous to Prodelphinidin B1), the COX-2 preferential inhibition pattern appears to be a class-level property of prodelphinidins that distinguishes them from non-selective COX inhibitors such as standard NSAIDs.

Anti-inflammatory COX-2 selectivity Chondrocyte Osteoarthritis

Antimutagenicity: Prodelphinidins Demonstrate Superior Activity Over Procyanidins Against MNNG and Trp-P-1 Mutagens

Tamagawa et al. (1998) conducted a systematic comparison of proanthocyanidins (dimers and trimers) isolated from barley bran against reference catechins. The prodelphinidins (possessing pyrogallol-type B-rings with three hydroxyl groups) showed more effective antimutagenicity against both N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) than the corresponding procyanidins (catechol-type B-rings with two hydroxyl groups) [1]. The antimutagenic potency of prodelphinidins was comparable to, or slightly lower than, that of the monomeric (-)-epigallocatechin gallate (EGCG) and (-)-epigallocatechin (EGC). This study established that the pyrogallol-type B-ring hydroxylation pattern—present in Prodelphinidin B1 but absent in all procyanidins—is the key structural determinant of enhanced antimutagenic activity [1].

Antimutagenicity Chemoprevention Proanthocyanidin Barley

Structural Differentiation: Pyrogallol-Type B-Rings in Prodelphinidin B1 Confer Physicochemical Properties Distinct from Catechol-Type Procyanidins

Prodelphinidin B1 contains two gallocatechin units, each bearing a pyrogallol-type B-ring with three adjacent hydroxyl groups (3',4',5'-trihydroxy substitution), in contrast to procyanidins such as Procyanidin B1 that contain catechol-type B-rings with two hydroxyl groups (3',4'-dihydroxy) [1]. This structural difference produces measurable physicochemical consequences: Prodelphinidin B1 has a higher hydrogen bond donor count (12 vs. 10 for Procyanidin B1), increased topological polar surface area (261.0 Ų vs. approximately 220 Ų for comparable procyanidin dimers), and distinct chromatographic retention behavior [1][2]. These properties directly affect solubility, protein-binding affinity, and membrane permeability. Tamagawa et al. (1998) demonstrated that this pyrogallol vs. catechol B-ring distinction is the mechanistic basis for the superior radical-scavenging and antimutagenic activities of prodelphinidins over procyanidins [3]. The structural uniqueness of Prodelphinidin B1 also manifests in its synthetic accessibility: the first total synthesis, achieved by Makabe and coworkers via Lewis acid-mediated equimolar condensation of epigallocatechin and gallocatechin building blocks, was a milestone that enabled the production of homogeneous material for biological testing—an advantage over isolation-dependent procurement of procyanidins that often yields mixed fractions [4].

Structure-activity relationship B-ring hydroxylation Polyphenol chemistry

Synthetic Accessibility and Purity: Prodelphinidin B1 Benefits from Validated Total Synthesis, Ensuring Reproducible Procurement of Homogeneous Material

The isolation of pure Prodelphinidin B1 from natural sources is extremely challenging due to the co-occurrence of multiple regioisomers and stereoisomers with nearly identical chromatographic properties [1]. Makabe and coworkers achieved the first total synthesis of Prodelphinidin B1, B2, B3, B4, and C2, employing Lewis acid-mediated equimolar condensations between epigallocatechin and/or gallocatechin nucleophiles and electrophiles as the key step [1][2]. This synthetic route enables the production of isomerically pure Prodelphinidin B1, which is now commercially available from reputable vendors as a research-grade standard with purity specifications ≥95% (HPLC), verified by NMR and HRMS . In contrast, many prodelphinidin analogs—particularly higher oligomers and mixed procyanidin-prodelphinidin species—remain dependent on isolation from plant sources, introducing batch-to-batch variability in purity, isomeric composition, and biological activity. For procurement purposes, the availability of synthetic Prodelphinidin B1 as a defined chemical entity with documented purity and spectral characterization provides a level of experimental reproducibility that isolated prodelphinidin fractions cannot match.

Chemical synthesis Proanthocyanidin procurement Reference standard Quality control

Prodelphinidin B1 Procurement-Linked Application Scenarios: Where Differentiated Evidence Drives Selection


Prostate Cancer Lead Discovery: Prioritizing Prodelphinidin B1 over EGCG and Prodelphinidin B3 Based on Superior PC-3 Cytotoxicity

In structure-activity relationship (SAR) programs targeting androgen-independent prostate cancer, Prodelphinidin B1 should be prioritized over the commonly used EGCG standard and the less active Prodelphinidin B3. The direct comparative data from Fujii et al. (2013) demonstrate that Prodelphinidin B1 exerts stronger antiproliferative effects against PC-3 cells than both comparators when tested under identical conditions [1]. Procurement of synthetic Prodelphinidin B1 (≥95% purity) provides a homogeneous test article, eliminating the confounding effects of isomeric impurities that can arise when using isolation-derived prodelphinidin fractions. This application leverages the dual advantage of validated potency ranking and synthetic purity to establish robust SAR datasets suitable for lead optimization.

Compartment-Specific Antioxidant Screening: Selecting Prodelphinidin B1 for Aqueous-Phase but Not Lipid-Phase Radical Scavenging Studies

Experimental designs that measure antioxidant capacity exclusively in aqueous environments (e.g., ABTS•+/TEAC, DPPH, FRAP assays) can productively employ Prodelphinidin B1, as prodelphinidin dimers consistently outperform monomeric gallocatechin in aqueous-phase radical scavenging [2]. However, studies involving lipid peroxidation endpoints (e.g., LDL oxidation, liposomal peroxidation models) should exercise caution: the gallocatechin-(4-8)-gallocatechin scaffold (i.e., Prodelphinidin B1) was not significantly more effective than the gallocatechin monomer in inhibiting phosphatidylcholine liposome peroxidation, whereas the mixed dimer gallocatechin-(4-8)-catechin was [2]. This evidence-based guidance enables researchers to match the specific prodelphinidin species to the assay compartment, avoiding procurement of a compound that may underperform in the intended experimental context.

COX-2-Targeted Anti-Inflammatory Research: Using Prodelphinidin B1 as a Gallocatechin Dimer Probe with Preferential COX-2 Inhibition

For inflammation research focused on osteoarthritis or other conditions where COX-2-selective inhibition is desired, Prodelphinidin B1 represents a structurally defined gallocatechin dimer probe. The evidence from Garbacki et al. (2002) establishes that gallocatechin dimers (including the GC-GC scaffold analogous to Prodelphinidin B1) preferentially inhibit COX-2 over COX-1 at 10⁻⁴ to 10⁻⁵ M concentrations in purified enzyme assays [3]. However, the same study found no COX inhibition in whole blood assays, indicating that the COX-2 selectivity is observable in enzyme-level but not necessarily in more complex biological matrices. Researchers should procure Prodelphinidin B1 for biochemical and cell-free mechanistic studies of COX-2 inhibition, but must independently validate activity in cell-based or in vivo models. The availability of synthetic Prodelphinidin B1 with defined purity supports reproducible enzyme kinetics experiments that would be compromised by isomeric mixtures .

Chemoprevention and Mutagenesis Research: Selecting Prodelphinidin B1 over Procyanidins for Antimutagenicity Assays

In Ames test frameworks and antimutagenicity screening programs, the choice between prodelphinidin-type and procyanidin-type proanthocyanidins has a direct impact on assay outcomes. Tamagawa et al. (1998) established that prodelphinidins, by virtue of their pyrogallol-type B-rings, are more effective antimutagens against both MNNG and Trp-P-1 mutagens than their procyanidin counterparts [4]. Prodelphinidin B1, as a structurally defined pyrogallol-type dimer, is the appropriate procurement choice for mutation inhibition studies where maximizing antimutagenic signal is desired. The structurally analogous monomeric EGCG may achieve comparable or slightly higher potency, but the dimeric scaffold of Prodelphinidin B1 provides a distinct molecular weight range, hydrophilicity profile, and potential for different metabolic fate that may be relevant for specific experimental designs comparing monomeric vs. oligomeric proanthocyanidin chemopreventive agents.

Quote Request

Request a Quote for Prodelphinidin B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.